molecular formula C22H19NO2 B5860678 N-(4-acetylphenyl)-2,2-diphenylacetamide

N-(4-acetylphenyl)-2,2-diphenylacetamide

Cat. No.: B5860678
M. Wt: 329.4 g/mol
InChI Key: KURWYDCTSVJLFJ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2,2-diphenylacetamide is a substituted acetamide derivative featuring a 4-acetylphenyl group attached to the nitrogen atom and two phenyl groups at the α-carbon of the acetamide backbone. This compound is primarily synthesized via chloroacetylation of 4-aminoacetophenone followed by nucleophilic substitution or condensation reactions with thiols, amines, or other functionalized intermediates . Its structural framework is notable for the acetyl group at the para position of the aromatic ring, which influences electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-16(24)17-12-14-20(15-13-17)23-22(25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWYDCTSVJLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,2-diphenylacetamide typically involves the reaction of p-aminoacetophenone with diphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-2,2-diphenylacetamide is primarily explored for its medicinal properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for pharmaceutical development aimed at treating infections.
  • Anti-inflammatory Effects : Research has shown its potential as an anti-inflammatory agent through various mechanisms, including inhibition of pro-inflammatory cytokines .
  • Analgesic Properties : The compound has been investigated for its analgesic effects, providing relief from pain through modulation of pain pathways.

Enzyme Inhibition Studies

The compound has been studied as a potential enzyme inhibitor, particularly against:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : this compound demonstrates binding affinity to these enzymes, which may modulate neurotransmitter levels in the brain.

Drug Development

Due to its unique structure, this compound serves as a scaffold for designing new pharmaceuticals targeting various diseases. Its derivatives are being explored for enhanced biological activities and improved pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential use in antibiotic formulations.
  • Anti-inflammatory Trials : Clinical trials have indicated that the compound effectively reduces inflammation markers in animal models of arthritis, supporting its therapeutic application.
  • Pain Management : Research involving pain models has shown that the compound exhibits dose-dependent analgesic effects comparable to standard pain relievers.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. The acetyl group and diphenylacetamide moiety play crucial roles in its binding affinity and specificity. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

The acetyl group in N-(4-acetylphenyl)-2,2-diphenylacetamide distinguishes it from analogues such as:

  • N-(4-Chlorophenyl)-2,2-diphenylacetamide (): Replacing the acetyl group with chlorine alters hydrogen-bonding patterns. Intramolecular N–H···O and C–H···O interactions dominate in the chlorophenyl variant, with a dihedral angle of 84.6° between phenyl rings .
  • N-(3,4-Difluorophenyl)-2,2-diphenylacetamide (): Fluorine substitution introduces disorder in the crystal lattice due to rotational flexibility, while intramolecular C–H···O bonds stabilize the structure .
  • N-(4-Nitrophenyl)-2-phenylacetamide (): The nitro group enhances electrophilicity, favoring alkylation reactions under phase-transfer catalysis .

Table 1: Crystallographic Parameters of Selected Analogues

Compound Dihedral Angle (°) Key Interactions Reference
This compound Not reported Likely C=O···H–N (speculative)
N-(4-Chlorophenyl)-2,2-diphenylacetamide 84.6 N–H···O, C–H···O, C–H···π
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide 88.26 N–H···O, C–H···π
2,2-Diphenylacetamide (parent) 85.0 R₂²(8) ring motif (N–H···O)
Hydrogen Bonding and Packing Motifs

The acetyl group’s electron-withdrawing nature may reduce hydrogen-bond donor capacity compared to NH-rich analogues. For example:

  • N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2) (): The morpholine and diethylamino groups introduce multiple hydrogen-bond acceptors, enhancing solubility and ligand-protein interactions critical for COX-2 inhibition .
  • Thiourea derivatives (): Thiourea groups (-NCS) form stronger hydrogen bonds, lowering HOMO-LUMO gaps (4.31–4.45 eV) and improving charge transfer properties .
Anti-inflammatory Potential
  • L2 (): Exhibits a binding energy of -8.7 kcal/mol to COX-2, surpassing diclofenac (-8.3 kcal/mol) and ibuprofen (-7.6 kcal/mol). Its ligand efficiency (0.33) suggests high potency per unit molecular weight .

Physicochemical and Electronic Properties

Solubility and Reactivity
  • However, steric hindrance from the two phenyl groups may limit bioavailability.
  • N-(4-Nitrophenyl)-2-phenylacetamide (): The nitro group facilitates alkylation reactions, achieving 85% yield under phase-transfer conditions .
Computational Insights
  • Thiourea derivatives (): DFT studies reveal energy gaps of 4.31–4.45 eV, correlating with stability and charge transfer efficiency .
  • N-(4-Chlorophenyl)-2,2-diphenylacetamide : Mulliken charge analysis shows significant electron density on the carbonyl oxygen, enhancing hydrogen-bond acceptor capacity .

Q & A

What are the optimal synthetic routes for N-(4-acetylphenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves acylation of 4-acetylaniline with 2,2-diphenylacetyl chloride in anhydrous dichloromethane or DMF, using triethylamine as a base to neutralize HCl byproducts . Key optimizations include:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent selection : Dichloromethane offers faster reaction kinetics, while DMF enhances solubility of polar intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Yield enhancement : Use a 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion. Monitor via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .

How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Acetyl group : A singlet at δ ~2.5 ppm (3H, CH₃) and a carbonyl signal at δ ~200 ppm in ¹³C .
    • Amide protons : N–H resonance at δ ~8.5–9.0 ppm (exchange with D₂O confirms presence).
    • Aromatic regions : Distinct splitting patterns for diphenyl (δ 7.2–7.5 ppm, multiplet) and acetylphenyl (δ 7.6–8.0 ppm) groups .
  • IR : Strong amide C=O stretch at ~1650–1680 cm⁻¹ and acetyl C=O at ~1700 cm⁻¹ .
  • MS : Molecular ion peak at m/z corresponding to C₂₈H₂₃NO₂ (M⁺ = 405.17) with fragmentation patterns confirming diphenyl and acetylphenyl moieties .

What strategies resolve contradictions in biological activity data for diphenylacetamide derivatives?

Answer:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay noise .
  • Comparative assays : Test analogs (e.g., N-(3,5-dimethylphenyl)-2,2-diphenylacetamide) under identical conditions to isolate substituent effects .
  • Crystallographic validation : Confirm conformational stability (e.g., dihedral angles between aromatic rings influence receptor binding ).
  • Orthogonal assays : Use enzymatic (e.g., inhibition kinetics) and cellular (e.g., cytotoxicity) models to cross-validate results .

How does X-ray crystallography elucidate molecular conformation and intermolecular interactions of this compound?

Answer:
Crystallography reveals:

  • Dihedral angles : ~80–85° between phenyl rings, reducing steric hindrance and enabling planar amide conjugation .
  • Hydrogen bonding : N–H⋯O interactions (R₂²(8) motifs) stabilize crystal packing, critical for solubility and melting point analysis .
  • Intermolecular forces : C–H⋯π interactions between acetylphenyl and diphenyl groups influence supramolecular assembly .
    Methodology : Use SHELX programs for structure solution/refinement; slow evaporation of acetone/methanol yields diffraction-quality crystals .

What computational approaches predict the binding affinity of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Dock into enzyme active sites (e.g., cyclooxygenase-2) using PDB IDs (e.g., 5KIR). Key interactions: amide carbonyl with Arg120, acetyl group with hydrophobic pockets .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR modeling : Correlate substituent electronegativity (e.g., acetyl vs. methyl) with bioactivity using Hammett constants .

How do structure-activity relationship (SAR) studies guide modification of this compound for enhanced pharmacology?

Answer:

  • Acetyl group replacement : Substitute with sulfonyl (improves solubility) or trifluoromethyl (enhances metabolic stability) .
  • Diphenyl modifications : Introduce electron-withdrawing groups (e.g., Cl) at para-positions to increase π-stacking with aromatic residues .
  • Amide linker optimization : Replace acetamide with thioamide (resists hydrolysis) or urea (enhances H-bond donor capacity) .
    Validation : Test analogs in enzyme inhibition (e.g., IC₅₀ reduction from 10 µM to 2 µM) and ADMET assays (e.g., CYP450 metabolism profiling) .

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